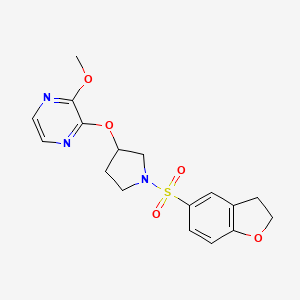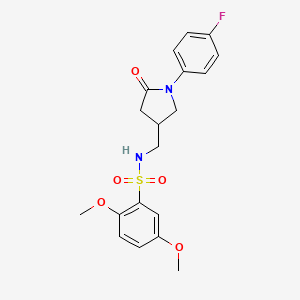![molecular formula C12H13N5S B2423765 (4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine CAS No. 878437-05-9](/img/structure/B2423765.png)
(4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine” is a substituted aniline . It is a type of organic compound that contains a phenyl group attached to an amino group. Aniline is the simplest form of these compounds and is used as a base molecule in the production of many chemicals, including dyes, drugs, and plastics .
Synthesis Analysis
The synthesis of this compound involves several steps. The crude compound is subjected to silica gel column chromatography and the required product is eluted in a solvent mixture . The yield is around 63% .
Molecular Structure Analysis
The molecular structure of this compound is C11H11N5S . It has a triazole ring fused with a thiadiazine ring, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The crude compound is subjected to silica gel column chromatography and the required product is eluted in a solvent mixture .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a yield of 63% . The NMR data provides information about the chemical environment of the hydrogen atoms and the carbon atoms in the molecule .
Aplicaciones Científicas De Investigación
Antibacterial Activity
This compound and its derivatives have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Anticancer Properties
The compound has been reported to possess anticancer properties . The derivatives of this compound have been used in the pharmaceutical field and have become popular drugs for treating various types of cancer .
Antiviral Activity
The compound and its derivatives have shown antiviral activity against highly pathogenic avian influenza (HPAI H5N1) . This suggests potential use in the development of antiviral drugs.
Antiproliferative Effects
The compound has been reported to have antiproliferative effects . This property could be useful in the development of drugs for diseases characterized by abnormal cell growth.
Analgesic and Anti-inflammatory Effects
The compound has been reported to have analgesic and anti-inflammatory effects . This suggests potential use in the development of pain relief and anti-inflammatory drugs.
Antioxidant Properties
The compound has been reported to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antifungal Activity
The compound has been reported to have antifungal activity . This suggests potential use in the development of antifungal drugs.
Plant Growth Regulatory Effects
The compound has been reported to have plant growth regulatory effects . This suggests potential use in the development of agricultural products to enhance plant growth.
Direcciones Futuras
The future directions for research on this compound could include further exploration of its bioactivities and potential uses in medicine. The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development, could also be investigated .
Mecanismo De Acción
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that triazole compounds are known for their ability to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This inhibition could potentially disrupt the production of aromatic amino acids and other metabolites, affecting the growth and survival of the bacteria.
Pharmacokinetics
For instance, some triazolothiadiazine derivatives have shown antiviral activity against the influenza A virus .
Result of Action
Similar compounds have shown to possess antibacterial activities . This suggests that the compound could potentially inhibit bacterial growth or kill bacteria directly.
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5S/c1-2-10-14-15-12-17(10)16-11(18-12)9-5-3-8(7-13)4-6-9/h3-6H,2,7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJJOLBNHUDSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide](/img/structure/B2423683.png)

![3-[(3-Chlorobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2423686.png)
![(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2423690.png)
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2423692.png)
![N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-pyridinecarbohydrazide](/img/structure/B2423694.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B2423697.png)





![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2423705.png)